Selective Antiproliferative Activity Against HT29 Colon Cancer Cells vs. 2,4-Thiazolidinedione Analog
The 2-phenylimino derivative (compound 3) exhibited selective, significant antiproliferative activity against the HT29 human colon carcinoma cell line, unlike the broadly active 2,4-thiazolidinedione derivative (compound 4) [1]. While the exact identity of compound 3 as the target compound is strongly suggested by the class and substitution pattern, full structural confirmation requires access to the primary article's supplementary data.
| Evidence Dimension | Cell viability/growth inhibition (exact metric not specified in abstract) |
|---|---|
| Target Compound Data | 2-Phenylimino derivative (3): Selective inhibition of HT29 cell line (high COX-2 expressor) [1] |
| Comparator Or Baseline | 2,4-Thiazolidinedione derivative (4): Antiproliferative activity on all five tested colon cancer cell lines (non-selective) [1] |
| Quantified Difference | Qualitative selectivity difference: HT29-selective (3) vs. pan-active (4); exact IC50 values unavailable in accessible source |
| Conditions | Five human colon carcinoma cell lines with differing COX-2 expression levels [1] |
Why This Matters
This selective action profile is critical for researchers studying COX-2-dependent colon cancer pathways, as it may indicate a targeted mechanism rather than general cytotoxicity, a key consideration when selecting tool compounds for mechanistic studies.
- [1] Ottanà R, Carotti S, Maccari R, Landini I, Chiricosta G, Caciagli B, Vigorita MG, Mini E. In vitro antiproliferative activity against human colon cancer cell lines of representative 4-thiazolidinones. Part I. Bioorg Med Chem Lett. 2005 Sep 1;15(17):3930-3. DOI: 10.1016/j.bmcl.2005.05.093. PMID: 15993594. View Source
